molecular formula C22H28N4O5 B1667984 Bendazac lysine CAS No. 81919-14-4

Bendazac lysine

Cat. No. B1667984
CAS RN: 81919-14-4
M. Wt: 428.5 g/mol
InChI Key: OCOCFNMFLNFNIA-ZSCHJXSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bendazac lysine is an oxyacetic acid with anti-inflammatory, antinecrotic, choleretic, and antilipidaemic properties . Its principal effect is to inhibit the denaturation of proteins . The lysine salt is better absorbed than the parent compound after oral administration .


Synthesis Analysis

Novel bendazac analogues and their salts have been designed and prepared . The resulting compounds showed very good aqueous solubility . An in vitro assay showed that most of the resulting compounds had potent protective activity against oxidative damage .


Molecular Structure Analysis

The molecular formula of Bendazac lysine is C22H28N4O5 . The molecular weight is 428.5 g/mol .


Chemical Reactions Analysis

Bendazac L-lysine strongly inhibits the depolymerization of hyaluronic acid solutions by OH. or O2.- radicals . This effect has been documented on the lens proteins of rats, rabbits, and pigs using nephelometry, electrophoresis, and electron microscopy .


Physical And Chemical Properties Analysis

The molecular weight of Bendazac lysine is 428.5 g/mol . The molecular formula is C22H28N4O5 .

Scientific Research Applications

Cataract Management

Bendazac Lysine, known for its anti-inflammatory and antilipidaemic properties, primarily functions by inhibiting protein denaturation. It has been predominantly researched for its potential in managing cataracts. Cataracts mainly result from the denaturation, aggregation, and precipitation of proteins within the lens. Studies have suggested that oral Bendazac Lysine can stabilize the progression of lens opacification in patients with cataract. It appears to act by maintaining the integrity of lens proteins, thus potentially delaying the progression of cataracts. However, further clinical studies using objective methods are needed to fully establish its value in cataract management (Balfour & Clissold, 1990).

Diabetic Nephropathy Prevention

Bendazac Lysine has shown preventive and protective effects in experimental models of early diabetic nephropathy (DN) in rats. It helped reduce blood glucose levels, oxidative stress intensity, microalbuminuria, and advanced glycation end products (AGE). Bendazac Lysine also decreased the expression of transforming growth factor β1 (TGF-β1) mRNA in the kidney cortex, suggesting potential as a therapeutic agent in early diabetic nephropathy (Xiao‐xing Yin et al., 2005).

Diabetic Peripheral Neuropathy Treatment

In a study involving streptozotocin-induced diabetic rats, Bendazac Lysine ameliorated symptoms of diabetic peripheral neuropathy (DPN). The treatment improved blood glucose concentration, reduced aldose reductase activity, and decreased advanced glycation end-products. This indicates its multi-faceted protective effects against the progression of DPN, presenting it as a potential preventive treatment for DPN deterioration (Junxian Yu et al., 2006).

Prevention of Protein Glycation in Human Lens Crystallins

Bendazac Lysine has been demonstrated to inhibit the glycation of human lens crystallins in vitro. This inhibition is crucial in preventing cataract formation, as glycation contributes significantly to lens opacification in cataracts. Bendazac Lysine's ability to inhibit the formation of advanced glycation products could be a new therapeutic approach in monitoring and managing cataract development (C. Marques et al., 1995).

Retinal Damage Protection

A study on rats indicated that Bendazac Lysine could reduce retinal damage induced by intense light. This suggests a potential therapeutic value of Bendazac in treating conditions like retinitis pigmentosa and senile macular degeneration, where light exposure is a contributing factor (P. Scorza Barcellona et al., 1991).

Contact Lens Cleaning Application

In a clinical trial, Bendazac Lysine was evaluated for its effectiveness in preventing proteinaceous deposits on contact lenses. The trial found Bendazac Lysine useful in inhibiting protein deposition during a 6-month period. This suggests its potential utility in maintaining the cleanliness and clarity of soft contact lenses (T. C. Evans et al., 1993).

Safety And Hazards

Bendazac lysine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Although Bendazac lysine has shown potential usefulness in managing the level of vision in patients with mild to moderate cataracts, further clinical studies using proven objective methods are required to fully establish its value in the management of this condition . The drug may be useful for delaying the progression of cataracts .

properties

IUPAC Name

2-(1-benzylindazol-3-yl)oxyacetic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3.C6H14N2O2/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12;7-4-2-1-3-5(8)6(9)10/h1-9H,10-11H2,(H,19,20);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOCFNMFLNFNIA-ZSCHJXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bendazac lysine

CAS RN

81919-14-4
Record name L-Lysine, 2-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81919-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bendazac lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081919144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Lysine, 2-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENDAZAC LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL7T957EGC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bendazac lysine
Reactant of Route 2
Reactant of Route 2
Bendazac lysine
Reactant of Route 3
Bendazac lysine
Reactant of Route 4
Bendazac lysine
Reactant of Route 5
Bendazac lysine
Reactant of Route 6
Reactant of Route 6
Bendazac lysine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.